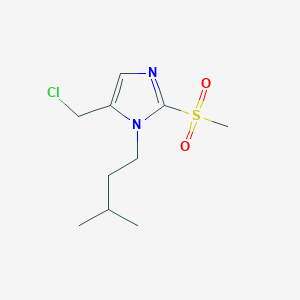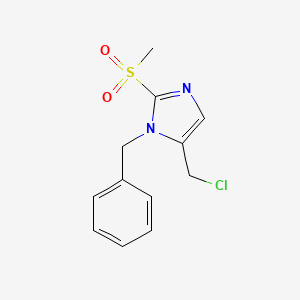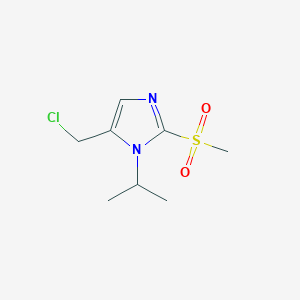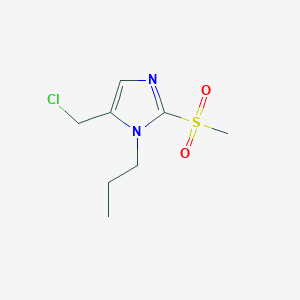![molecular formula C15H19ClN2O4S B6340009 5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole CAS No. 1221342-91-1](/img/structure/B6340009.png)
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole, commonly referred to as 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole, is a heterocyclic compound that has been used in various scientific research applications. It has been studied for its biochemical, physiological, and mechanistic properties, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of eicosanoids. In addition, 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole has been studied for its potential use as an antibiotic, as an anti-inflammatory agent, and as an anticancer agent.
Mécanisme D'action
The mechanism of action of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole is not yet fully understood. However, it is thought to act by inhibiting the activity of enzymes, such as acetylcholinesterase and lipoxygenase. It is also thought to act by binding to specific receptors, such as the muscarinic acetylcholine receptor, which is involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole are not yet fully understood. However, it is known to inhibit the activity of enzymes, such as acetylcholinesterase and lipoxygenase, which can lead to a decrease in the levels of neurotransmitters, such as acetylcholine and eicosanoids. It is also known to bind to specific receptors, such as the muscarinic acetylcholine receptor, which can lead to a decrease in nerve signal transmission.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The main limitation of using 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole in laboratory experiments is its lack of specificity, as it can bind to a variety of receptors and enzymes.
Orientations Futures
For the research of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole include further study of its biochemical and physiological effects, its mechanism of action, and its potential applications in laboratory experiments. Additional research should also be done to develop more specific and selective inhibitors of enzymes and receptors that can be used in laboratory experiments. Finally, further research should be done to explore the potential of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole as an antibiotic, an anti-inflammatory agent, and an anticancer agent.
Méthodes De Synthèse
5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole can be synthesized by a number of methods. The most common method is a two-step process involving the reaction of 5-chloromethyl-1H-imidazole with 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. This method yields a high purity product with a yield of up to 80%. Other methods for the synthesis of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole include the use of palladium-catalyzed cross-coupling reactions and the use of aryl bromides and aryl chlorides as reaction partners.
Propriétés
IUPAC Name |
5-(chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-21-13-5-4-11(8-14(13)22-2)6-7-18-12(9-16)10-17-15(18)23(3,19)20/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQQAOZXIKAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CN=C2S(=O)(=O)C)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)


![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)